molecular formula C20H20N2O2 B555245 N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide CAS No. 60285-95-2

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide

Cat. No. B555245
CAS RN: 60285-95-2
M. Wt: 320.4 g/mol
InChI Key: NWIDLOZVSJGOFK-SFHVURJKSA-N
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Description

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide (MNPA) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a peptide derivative that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is not fully understood. However, it has been proposed that N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide exerts its effects through the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to exhibit antioxidant and antimicrobial properties.

Advantages and Limitations for Lab Experiments

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is also stable under a wide range of conditions, making it suitable for various experimental setups. However, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is the optimization of the synthesis method to reduce the cost and increase the yield of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide. Additionally, the mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide needs to be further elucidated to fully understand its effects. Finally, the long-term effects of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide need to be studied to ensure its safety for human use.
Conclusion:
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is a promising compound that has shown potential for various scientific research applications. Its anti-inflammatory, analgesic, and antidepressant properties, as well as its potential use in the treatment of neurodegenerative diseases, make it a valuable compound for further study. While N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has some limitations, its advantages and potential future directions make it an exciting area of research.

Synthesis Methods

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the protection of the carboxylic acid group of phenylalanine using a suitable protecting group. This is followed by the coupling of the protected phenylalanine with 4-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The final step involves the removal of the protecting group to obtain the desired product, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide.

Scientific Research Applications

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant properties. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to have antioxidant and antimicrobial properties.

properties

IUPAC Name

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-24-19-13-16(12-15-9-5-6-10-17(15)19)22-20(23)18(21)11-14-7-3-2-4-8-14/h2-10,12-13,18H,11,21H2,1H3,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDLOZVSJGOFK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427402
Record name N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide

CAS RN

60285-95-2
Record name N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60285-95-2
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